6,8-Dimethylpyrido[2,3-b]pyrazine
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Overview
Description
6,8-Dimethylpyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the class of pyridopyrazines This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrazine ring, with two methyl groups attached at the 6th and 8th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylpyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,6-dimethylpyridine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired pyridopyrazine ring system .
Industrial Production Methods: Industrial production of this compound may involve multicomponent reactions and the use of catalysts to enhance yield and selectivity. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and solvent choice are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylpyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of pyridopyrazine dicarboxylic acids.
Reduction: Formation of dihydropyridopyrazine derivatives.
Substitution: Formation of halogenated or alkylated pyridopyrazine derivatives.
Scientific Research Applications
6,8-Dimethylpyrido[2,3-b]pyrazine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of kinase inhibitors and other therapeutic agents.
Mechanism of Action
The mechanism of action of 6,8-Dimethylpyrido[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or kinases by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed antimicrobial and antiviral effects .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticonvulsant and antidepressant activities.
Pyrido[4,3-b]pyrazine: Used in the development of polymers with improved solubility and redox stability.
Uniqueness: 6,8-Dimethylpyrido[2,3-b]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl groups at the 6th and 8th positions enhance its stability and reactivity compared to other pyridopyrazine derivatives.
Properties
Molecular Formula |
C9H9N3 |
---|---|
Molecular Weight |
159.19 g/mol |
IUPAC Name |
6,8-dimethylpyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C9H9N3/c1-6-5-7(2)12-9-8(6)10-3-4-11-9/h3-5H,1-2H3 |
InChI Key |
JFXRPPTZZJIXCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=NC=CN=C12)C |
Origin of Product |
United States |
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